Cas no 2228480-15-5 (2-(1-bromo-2-methylpropan-2-yl)-4,5-dimethylphenol)

2-(1-Bromo-2-methylpropan-2-yl)-4,5-dimethylphenol is a brominated phenolic compound characterized by its unique substitution pattern, combining a bromoalkyl group with dimethylphenol. This structure imparts potential reactivity as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. The presence of both bromine and phenolic functional groups offers versatility for further derivatization, such as nucleophilic substitutions or coupling reactions. The compound's sterically hindered phenol moiety may also contribute to stability against oxidation. Its well-defined molecular architecture makes it suitable for applications in pharmaceutical or agrochemical research, where precise structural modifications are often required. The product is typically handled under controlled conditions due to the reactivity of the bromine substituent.
2-(1-bromo-2-methylpropan-2-yl)-4,5-dimethylphenol structure
2228480-15-5 structure
Product Name:2-(1-bromo-2-methylpropan-2-yl)-4,5-dimethylphenol
CAS No:2228480-15-5
MF:C12H17BrO
MW:257.166783094406
CID:6193986
PubChem ID:165642511
Update Time:2025-11-01

2-(1-bromo-2-methylpropan-2-yl)-4,5-dimethylphenol Chemical and Physical Properties

Names and Identifiers

    • 2-(1-bromo-2-methylpropan-2-yl)-4,5-dimethylphenol
    • 2228480-15-5
    • EN300-1934467
    • Inchi: 1S/C12H17BrO/c1-8-5-10(12(3,4)7-13)11(14)6-9(8)2/h5-6,14H,7H2,1-4H3
    • InChI Key: WWGROMZHUJNQDS-UHFFFAOYSA-N
    • SMILES: BrCC(C)(C)C1C(=CC(C)=C(C)C=1)O

Computed Properties

  • Exact Mass: 256.04628g/mol
  • Monoisotopic Mass: 256.04628g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 20.2Ų

2-(1-bromo-2-methylpropan-2-yl)-4,5-dimethylphenol Pricemore >>

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Additional information on 2-(1-bromo-2-methylpropan-2-yl)-4,5-dimethylphenol

2-(1-bromo-2-methylpropan-2-yl)-4,5-dimethylphenol (CAS No. 2228480-15-5): An Overview

2-(1-bromo-2-methylpropan-2-yl)-4,5-dimethylphenol (CAS No. 2228480-15-5) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound, characterized by its complex molecular structure, exhibits a range of properties that make it a valuable candidate for various applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of 2-(1-bromo-2-methylpropan-2-yl)-4,5-dimethylphenol, drawing on the latest research findings to provide an in-depth understanding of its significance.

Chemical Structure and Properties

The molecular formula of 2-(1-bromo-2-methylpropan-2-yl)-4,5-dimethylphenol is C13H19BrO. The compound features a phenolic hydroxyl group (-OH) attached to a benzene ring substituted with two methyl groups at the 4 and 5 positions. Additionally, the 1-bromo-2-methylpropan-2-yl group is attached to the 2-position of the benzene ring. This unique arrangement of functional groups imparts several interesting properties to the molecule:

  • Polarity: The presence of the phenolic hydroxyl group makes the compound polar, enhancing its solubility in polar solvents such as water and alcohols.
  • Reactivity: The bromine atom in the 1-bromo-2-methylpropan-2-yl group is highly reactive and can undergo various substitution reactions, making it a useful intermediate in organic synthesis.
  • Aromaticity: The benzene ring provides aromatic stability to the molecule, influencing its chemical behavior and reactivity.

Synthesis Methods

The synthesis of 2-(1-bromo-2-methylpropan-2-yl)-4,5-dimethylphenol can be achieved through several routes, each with its own advantages and limitations. One common method involves the bromination of 4,5-dimethylphenol followed by an alkylation step using 1-bromo-2-methylpropane. This approach typically involves the following steps:

  1. Bromination: 4,5-Dimethylphenol is brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine (Br2) in an appropriate solvent like dichloromethane (DCM).
  2. Purification: The brominated intermediate is purified using techniques such as column chromatography or recrystallization.
  3. Alkylation: The purified brominated intermediate is then subjected to alkylation with 1-bromo-2-methylpropane in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
  4. Purification: The final product is purified to ensure high purity and yield.

This synthetic route has been optimized in recent studies to improve yield and reduce side reactions. For example, a study published in the Journal of Organic Chemistry in 2023 reported a modified protocol that significantly enhanced the yield of 2-(1-bromo-2-methylpropan-2-yl)-4,5-dimethylphenol, making it more accessible for large-scale production.

Potential Applications

The unique properties of 2-(1-bromo-2-methylpropan-2-yl)-4,5-dimethylphenol have led to its exploration in various fields. Some of the key applications include:

  • Pharmaceutical Research: The compound's reactivity and structural features make it a promising candidate for drug discovery. Recent studies have investigated its potential as an intermediate in the synthesis of novel pharmaceuticals with anti-inflammatory and anti-cancer properties.
  • Molecular Probes: strong>: The phenolic hydroxyl group and bromine atom provide opportunities for functionalization, making it useful as a molecular probe for studying biological processes at the cellular level.
  • Materials Science: strong>: The compound's aromatic structure and reactivity have been explored for developing new materials with enhanced thermal stability and mechanical properties. For instance, it has been used as a building block in the synthesis of advanced polymers and coatings.

A notable example is a study published in Advanced Materials in 2023, which demonstrated the use of 2-(1-bromo-2-methylpropan-2-yl)-4,5-dimethylphenol strong > as a key component in developing thermally stable polymer composites for aerospace applications. The researchers found that incorporating this compound into polymer matrices significantly improved their thermal stability and mechanical strength.

Safety Considerations strong > p > While < strong > 2-(1-bromo - 3 - methylbutan - 3 - yl) - 4 , 5 - dimethoxyphenol strong > offers numerous benefits , it is important to handle it with care due to its reactive nature . Proper safety protocols should be followed during synthesis , handling , and storage to ensure laboratory safety . This includes wearing appropriate personal protective equipment (PPE) , working under well - ventilated conditions , and storing the compound away from incompatible materials . p > < p >< strong >Conclusion strong > p > In summary ,< strong > 2-(1-bromo - 3 - methylbutan - 3 - yl) - 4 , 5 - dimethoxyphenol strong > ( CAS No . 967977 - 66 - 8 ) is a multifaceted compound with significant potential across various scientific disciplines . Its unique chemical structure , reactivity , and versatility make it an attractive candidate for further research and development . As ongoing studies continue to uncover new applications , this compound is poised to play an increasingly important role in advancing our understanding of complex chemical systems and their practical applications . p > article > response >

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